

Vanoxonin: A Versatile Tool for Probing Enzyme Kinetics

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Compound of Interest

Compound Name: Vanoxonin

Cat. No.: B1682826

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanoxonin is a naturally occurring dipeptide derivative isolated from *Saccharopolyspora hirsuta*.^[1] While **Vanoxonin** alone exhibits weak inhibitory activity, its true potential as a tool compound for enzyme kinetics is unlocked upon chelation with vanadium. The resulting **Vanoxonin**-vanadium complex is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.^{[1][2]} This unique property makes the **Vanoxonin**-vanadium complex an invaluable tool for studying the kinetics and mechanism of thymidylate synthase and for screening potential anticancer therapeutics that target this pathway.

This document provides detailed application notes and experimental protocols for utilizing **Vanoxonin** as a tool compound in enzyme kinetics studies, with a primary focus on its interaction with thymidylate synthase.

Data Presentation

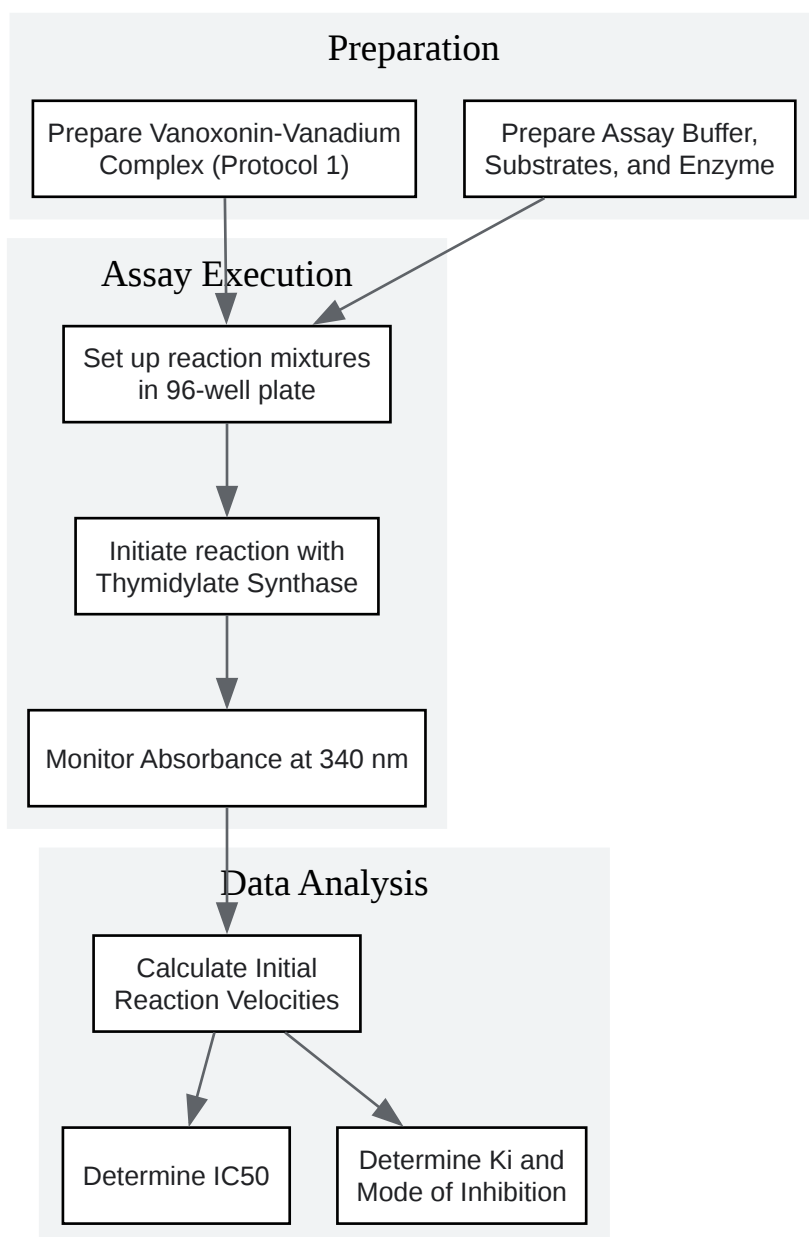
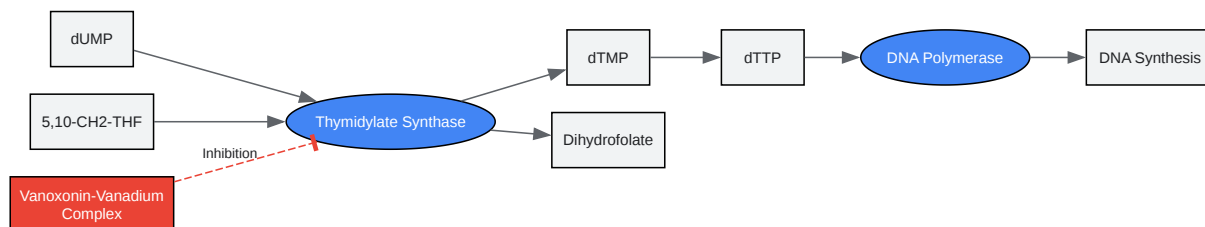
The inhibitory activity of **Vanoxonin** is significantly enhanced when it forms a complex with vanadium. The following table summarizes the available quantitative data for **Vanoxonin**'s inhibitory action on thymidylate synthase.

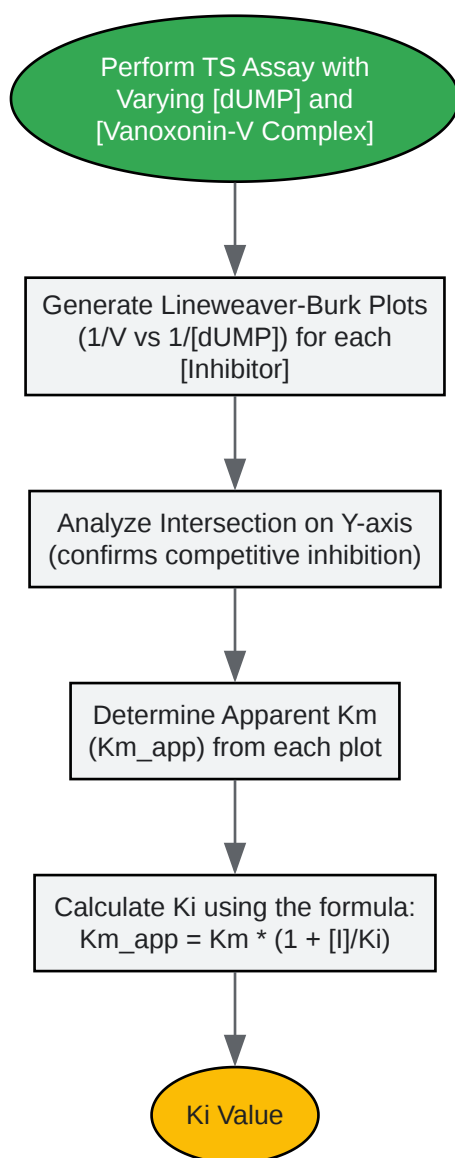
Inhibitor	Target Enzyme	IC50	Mode of Inhibition (vs. dUMP)	Mode of Inhibition (vs. 5,10-CH2-THF)	Ki
Vanoxonin-Vanadium Complex	Thymidylate Synthase	0.7 µg/mL	Competitive	Uncompetitive	Not Reported
Vanoxonin (alone)	Thymidylate Synthase	200 µg/mL	Not Determined	Not Determined	Not Reported

Note: The Ki value for the **Vanoxonin**-vanadium complex has not been reported in the reviewed literature. A detailed protocol for the experimental determination of the Ki value is provided below.

Signaling Pathway

Vanoxonin, through its inhibition of thymidylate synthase, directly impacts the DNA synthesis pathway. Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) using 5,10-methylenetetrahydrofolate (5,10-CH2-THF) as the methyl donor to produce dTMP. dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), a necessary building block for DNA polymerase. By inhibiting this crucial step, the **Vanoxonin**-vanadium complex depletes the cellular pool of dTTP, leading to the cessation of DNA replication and cell cycle arrest.





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References

- 1. Vanoxonin, a new inhibitor of thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vanoxonin, a new inhibitor of thymidylate synthetase. III. Inhibition of thymidylate synthetase by vanoxonin-vanadium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
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